molecular formula C14H17NO5 B562469 Diethyl 2-(pyridine-3-carbonyl)butanedioate CAS No. 54109-95-4

Diethyl 2-(pyridine-3-carbonyl)butanedioate

Cat. No.: B562469
CAS No.: 54109-95-4
M. Wt: 279.292
InChI Key: QXXITRIGTFCJBO-UHFFFAOYSA-N
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Description

Diethyl 2-(pyridine-3-carbonyl)butanedioate is an organic compound that features a pyridine ring attached to a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(pyridine-3-carbonyl)butanedioate typically involves the esterification of pyridine-3-carboxylic acid with diethyl butanedioate. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(pyridine-3-carbonyl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Diethyl 2-(pyridine-3-carbonyl)butanediol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Diethyl 2-(pyridine-3-carbonyl)butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Diethyl 2-phenyl-3-(pyridine-4-carbonyl)butanedioate
  • Diethyl 2-(pyridine-2-carbonyl)butanedioate

Comparison: Diethyl 2-(pyridine-3-carbonyl)butanedioate is unique due to the position of the carbonyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

diethyl 2-(pyridine-3-carbonyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-19-12(16)8-11(14(18)20-4-2)13(17)10-6-5-7-15-9-10/h5-7,9,11H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXITRIGTFCJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C1=CN=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661960
Record name Diethyl 2-(pyridine-3-carbonyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54109-95-4
Record name Diethyl 2-(pyridine-3-carbonyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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